3-Acetylaniline
Description
Contextualizing 3'-Aminoacetophenone within Aromatic Amino Ketones
3'-Aminoacetophenone, also known as m-aminoacetophenone or 3-acetylaniline, is an organic compound classified as an aromatic ketone. smolecule.comnih.gov Its structure features an acetyl group and an amino group attached to a phenyl ring at the meta position (the third carbon relative to the carbonyl group). smolecule.com This bifunctional nature, possessing both a reactive amino group and a ketone functional group, makes it a versatile building block in organic synthesis. cymitquimica.comlabmartgh.com The presence of these two functional groups on the aromatic ring allows for a wide range of chemical transformations, including reactions at the amino group, such as nucleophilic substitutions and coupling reactions, and electrophilic aromatic substitution on the acetophenone (B1666503) moiety. cymitquimica.com
Aromatic ketones, in general, are a class of organic compounds where a carbonyl group (C=O) is directly bonded to an aromatic ring. smolecule.com 3'-Aminoacetophenone is distinguished within this class by the additional presence of the amino group, which significantly influences its chemical reactivity and physical properties. cymitquimica.com
Historical Perspectives on 3'-Aminoacetophenone Research Trajectories
Historically, the synthesis of 3'-aminoacetophenone has been achieved through methods such as the reduction of 3'-nitroacetophenone (B493259). echemi.com A common laboratory-scale synthesis involves the use of tin(II) chloride and hydrochloric acid to reduce the nitro group. Another established method is the reduction of m-nitroacetophenone with iron powder, although this method has environmental drawbacks and can lead to equipment corrosion. guidechem.compatsnap.com The Sandmeyer reaction, starting from 3-aminoacetophenone to produce 3-bromoacetophenone, is another documented historical application of this compound in synthetic chemistry. orgsyn.org Early research recognized its utility as an intermediate in the production of various chemical products, including dyes. nbinno.com More recent research has focused on developing more environmentally friendly and efficient synthetic methods, such as catalytic hydrogenation, to overcome the challenges associated with older techniques. patsnap.com
Contemporary Significance of 3'-Aminoacetophenone in Organic Synthesis and Medicinal Chemistry
In the present day, 3'-aminoacetophenone holds considerable importance as a key intermediate and building block in both organic synthesis and medicinal chemistry. cymitquimica.comnbinno.com Its utility stems from its bifunctional nature, which allows for the synthesis of a diverse array of more complex molecules. smolecule.comlabmartgh.com
In Organic Synthesis:
Building Block: It serves as a starting material for synthesizing a variety of organic compounds. smolecule.com
Coupling Reagent: It acts as a bifunctional coupling reagent, particularly in the synthesis of pyrimidines. labmartgh.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com
Dye Manufacturing: The compound is instrumental in the creation of azo dyes and pigments. nbinno.com
In Medicinal Chemistry:
Pharmaceutical Intermediate: 3'-Aminoacetophenone is a crucial intermediate in the synthesis of numerous pharmaceutical agents. guidechem.comnbinno.com Its derivatives often exhibit biological activity, making them valuable in drug discovery. cymitquimica.com
Synthesis of Bioactive Molecules: It has been used as a starting reagent in the total synthesis of complex, biologically active compounds like the antitumor antibiotic pactamycin (B1678277). labmartgh.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comindiamart.com
Development of Novel Therapeutics: Research has shown that derivatives of 3'-aminoacetophenone, such as aminochalcones, exhibit promising biological activities, including anticancer, antimicrobial, and antioxidant properties. It has been investigated for its potential in developing inhibitors for HIV-1 integrase and selective antagonists for human A2B adenosine (B11128) receptors. echemi.comguidechem.comchemicalbook.com It is also used in the synthesis of curcumin (B1669340) mimics. labmartgh.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com
Scope and Objectives of Current Research Endeavors on 3'-Aminoacetophenone
Current research on 3'-aminoacetophenone is multifaceted, with a significant focus on its application in medicinal chemistry and materials science. Key areas of investigation include:
Anticancer Drug Development: A major thrust of current research is the evaluation of 3'-aminoacetophenone derivatives as potential anticancer agents. Studies have demonstrated that compounds derived from it show significant antiproliferative effects against various cancer cell lines. For instance, 3'-aminochalcone (B8697231) derivatives have shown notable activity against human colon cancer cell lines.
Antimicrobial and Antioxidant Properties: Researchers are actively exploring the antimicrobial and antioxidant potential of 3'-aminoacetophenone and its derivatives. Some derivatives have demonstrated antioxidant capacities comparable to well-known antioxidants like vitamin C.
Polymer and Materials Science: The compound is being investigated as a building block for creating functional polymers with potential applications in coatings, adhesives, and drug delivery systems.
Nanotechnology: There is an interest in using 3'-aminoacetophenone for the synthesis of nanomaterials, particularly those with enhanced antimicrobial properties for medical applications.
Advanced Structural Analysis: Recent studies have employed techniques like rotational spectroscopy to investigate the conformational landscape and internal dynamics of 3'-aminoacetophenone, providing a deeper understanding of its molecular structure. researchgate.net
Greener Synthesis Methods: The development of more sustainable and efficient synthetic routes to 3'-aminoacetophenone and its derivatives, such as continuous flow synthesis, remains an active area of research to address the environmental concerns of traditional methods. researchgate.net
Interactive Data Table: Properties of 3'-Aminoacetophenone
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | sigmaaldrich.comchemicalbook.comindiamart.com |
| Molecular Weight | 135.16 g/mol | nih.govsigmaaldrich.comchemicalbook.com |
| CAS Number | 99-03-6 | sigmaaldrich.comindiamart.comtcichemicals.com |
| Melting Point | 94-98 °C | labmartgh.comsigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 289-290 °C | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Yellow to light brown crystalline powder | nbinno.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQHAYFOPRIUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021830 | |
| Record name | 3-Aminoacetophenone | |
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Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-03-6 | |
| Record name | 3′-Aminoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-03-6 | |
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| Record name | 3-Aminoacetophenone | |
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| Record name | 3-Acetylaniline | |
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| Record name | Ethanone, 1-(3-aminophenyl)- | |
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| Record name | 3-Aminoacetophenone | |
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| Record name | 3'-aminoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3'-Aminoacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H366ULD45X | |
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Synthetic Methodologies and Reaction Pathways for 3 Aminoacetophenone
Established Synthetic Routes to 3'-Aminoacetophenone
The industrial and laboratory-scale production of 3'-Aminoacetophenone is dominated by the chemical reduction of 3'-Nitroacetophenone (B493259). This precursor is readily available and can be selectively converted to the desired amine under various reaction conditions.
Reduction of 3-Nitroacetophenone: Optimization and Green Chemistry Approaches
The conversion of 3'-Nitroacetophenone to 3'-Aminoacetophenone involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the ketone functional group (-C(O)CH₃). A variety of reducing agents and catalytic systems have been developed to optimize this transformation.
Catalytic Hydrogenation with Advanced Catalysts (e.g., Pt/Bi₂O₃, Palladium-carbon)
Catalytic hydrogenation is a preferred industrial method due to its efficiency and cleaner reaction profile. Hydrogen gas (H₂) is used as the reductant in the presence of a metal catalyst.
Palladium-carbon (Pd/C) is a commonly used catalyst for this transformation. rsc.orgsmolecule.com It can be employed in catalytic transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) replaces hydrogen gas, offering a greener alternative. researchgate.net One method utilizing a palladium acetate (B1210297) catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source achieved a 97% isolated yield of 3'-Aminoacetophenone. unisa.ac.za However, a significant challenge with Pd/C is that it can also catalyze the reduction of the carbonyl group, leading to the formation of 3-aminophenethyl alcohol as a by-product. rsc.org
To enhance selectivity, more advanced catalysts have been developed. A Platinum-Bismuth Oxide (Pt/Bi₂O₃) catalyst has demonstrated exceptional performance in the selective hydrogenation of 3'-nitroacetophenone. rsc.org This system shows high conversion rates and remarkable selectivity for the desired amino ketone, even under mild conditions. rsc.org The use of hydrogen as the reducing agent in this process is environmentally advantageous as the primary by-product is water. rsc.org
Below is a table summarizing reaction conditions and outcomes for the Pt/Bi₂O₃ catalyst as described in patent literature.
| Catalyst | Reactant | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Conversion Rate | Selectivity for 3'-Aminoacetophenone |
| Pt/Bi₂O₃ (0.2wt% Pt) | 3'-Nitroacetophenone | Methanol (B129727) | 70 | 1.0 | 4 | >99.9% | >99.9% |
| Pt/Bi₂O₃ (0.5wt% Pt) | 3'-Nitroacetophenone | Isopropanol | 100 | 0.5 | 1 | >99.9% | 99.4% |
| Pt/Bi₂O₃ (1.0wt% Pt) | 3'-Nitroacetophenone | tert-Butanol | 120 | 1.0 | 20 | >99.9% | 99.8% |
This data is derived from patent CN105566131A. rsc.org
Challenges in Selectivity: Mitigating Ketone Group Reduction
A primary challenge in the reduction of 3'-nitroacetophenone is achieving chemoselectivity—reducing the nitro group without affecting the ketone. scispace.comresearchgate.nettandfonline.com The choice of reducing agent is critical to overcoming this issue. google.comamazonaws.com
Reagents such as sodium borohydride (B1222165) (NaBH₄), a common hydride donor, will selectively reduce the ketone group to a secondary alcohol, yielding 1-(3-nitrophenyl)ethanol, while leaving the nitro group intact. scispace.comgoogle.comamazonaws.com Conversely, dissolving metal reductions, such as with tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in the presence of an acid like ammonium chloride, are highly selective for the nitro group. scispace.comresearchgate.netgoogle.comworldwidejournals.com These methods effectively produce 3'-aminoacetophenone without significant reduction of the carbonyl function. scispace.comamazonaws.com The mechanism for the tin/HCl reduction involves a series of single-electron transfers from the metal surface, which preferentially reduces the nitro group due to its strong electron-withdrawing nature. scispace.com
As mentioned, catalytic hydrogenation with standard catalysts like Pd/C can lead to over-reduction. rsc.org The development of specialized catalysts such as Pt/Bi₂O₃ is a direct response to this selectivity challenge, effectively preventing the formation of alcohol by-products. rsc.org
Environmental and Economic Considerations of Reduction Methods
Traditional stoichiometric reduction methods, while selective, have significant environmental drawbacks. The Béchamp reduction using iron and acid, or methods using tin and hydrochloric acid, generate large quantities of metallic sludge and acidic wastewater, posing disposal challenges and increasing production costs.
In response, green chemistry principles have guided the development of more sustainable alternatives.
Catalytic Hydrogenation: As previously noted, using H₂ gas with a recyclable catalyst is a much cleaner process, with water as the main by-product. rsc.org This method reduces waste and is often more atom-economical.
Catalytic Transfer Hydrogenation (CTH): Using hydrogen donors like ammonium formate with a Pd/C catalyst avoids the need for high-pressure hydrogen gas and can be performed in greener solvents, including under mechanochemical (solid-state) conditions which minimize solvent use altogether. researchgate.net
Photochemical Reduction: An innovative green approach involves the use of a titanium dioxide (TiO₂) photocatalyst. This method can proceed efficiently under sunlight, using benign reagents and aqueous solutions, representing a highly sustainable pathway.
Alternative Reducing Agents: Using iron powder with a catalytic amount of acid and methanol as a solvent has been reported as a more cost-effective and environmentally friendlier process compared to older methods.
These modern approaches not only reduce the environmental impact but can also offer economic benefits through higher efficiency, catalyst recycling, and simplified product purification. rsc.org
Synthesis from Isatoic Anhydride (B1165640) and Lithium Methide
The synthesis of 3'-Aminoacetophenone from isatoic anhydride and lithium methide is a specified route in the outline. However, an extensive review of published scientific literature and patents does not reveal this as an established or documented pathway for the preparation of the 3'- (meta) isomer.
Syntheses using isatoic anhydride and organolithium reagents, specifically methyl lithium, are reported for the production of the ortho-isomer, 2'-Aminoacetophenone. scispace.com This reaction typically involves the nucleophilic attack of the organometallic reagent on the anhydride carbonyl group, followed by decarboxylation.
Reaction Conditions and Optimization for Yield and Purity
As the synthesis of 3'-Aminoacetophenone from isatoic anhydride and lithium methide is not a documented procedure, there is no available data on specific reaction conditions, optimization strategies, or resulting yields and purity for this particular transformation. For the related synthesis of the ortho-isomer using methyl lithium, conditions involve low temperatures (e.g., -50°C to -78°C) in anhydrous solvents under an inert atmosphere to achieve high yields and purity.
Advantages in Green Synthesis and Industrial Scalability
Green synthesis approaches to 3'-Aminoacetophenone offer significant advantages, primarily centered on environmental responsibility and economic viability for large-scale production. These methods prioritize the use of less hazardous reagents, milder reaction conditions, and aim for high yields and product purity, which are crucial for industrial applications. google.com
One notable green synthetic route involves the reaction of methyllithium (B1224462) with isatoic anhydride in an anhydrous solvent at low temperatures (-60 to -78°C). google.comgoogle.com This method is lauded for its simple process, readily available raw materials, and impressive outcomes, achieving product purity of over 99% and yields exceeding 85%. google.com Such high efficiency and purity simplify post-reaction processing, reducing waste and making it highly suitable for industrial-scale manufacturing. google.com The use of microwave-assisted synthesis has also been recognized as a tool in green chemistry, often leading to excellent yields (82-94%), pure products, and significantly shorter reaction times compared to conventional heating methods. acs.orgacs.org
The catalytic hydrogenation of 3'-nitroacetophenone represents another advancement in green synthesis. Traditional methods using iron powder for reduction are fraught with environmental pollution and equipment corrosion issues. patsnap.com In contrast, catalytic hydrogenation offers a cleaner alternative with high conversion rates, simple operation, and high yields, making it amenable to industrialization. patsnap.com
Table 1: Comparison of Green Synthesis Methods for 3'-Aminoacetophenone
| Method | Key Advantages | Yield | Purity | Reference |
|---|---|---|---|---|
| Methyllithium & Isatoic Anhydride | Simple process, readily available materials, reduced waste | >85% | >99% | google.com |
| Microwave-Assisted Synthesis | Short reaction times, low cost, high efficiency | 82-94% | High | acs.orgacs.org |
Friedel-Crafts Acylation of Aniline (B41778): Addressing Challenges in Post-processing and By-product Formation
The Friedel-Crafts acylation of aniline is a classical method for synthesizing aminoacetophenones. However, it is beset by several challenges, particularly concerning post-processing and the formation of unwanted by-products. A primary issue is that aniline, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. quora.comsciencemadness.org This deactivates the aniline and can lead to the formation of an insoluble salt, complicating the reaction and hindering the desired acylation. quora.com
This reaction often results in difficult post-processing and generates significant waste. guidechem.com To circumvent these issues, the amino group of aniline is often protected, for instance, by converting it to acetanilide (B955) before acylation. While this strategy can improve the outcome, it adds extra steps to the synthesis. Even with protection, there is a risk of by-product formation, such as the para-isomer, which then requires challenging purification steps to separate from the desired meta-isomer. google.comgoogle.com The electrophilic substitution can occur at different positions on the aromatic ring, leading to a mixture of isomers that are difficult to separate. sigmaaldrich.com
Halogen Replacement in Halogenated Acetophenones: Exploring Raw Material Limitations
The synthesis of 3'-Aminoacetophenone can also be achieved through the replacement of a halogen atom in a halogenated acetophenone (B1666503) with an amino group. This nucleophilic aromatic substitution reaction is a direct method for introducing the amino functionality.
However, a significant drawback of this approach is the limited availability of the necessary halogenated acetophenone starting materials. google.comgoogle.comguidechem.com This scarcity of raw materials can constrain the large-scale production of 3'-Aminoacetophenone via this route, making it a less economically viable option for industrial applications compared to other methods where the starting materials are more readily accessible.
Intramolecular Rearrangement of Monoacetylaniline: Yield and Purity Considerations
Another synthetic pathway to aminoacetophenones involves the intramolecular rearrangement of monoacetylaniline, often catalyzed by a Lewis acid like aluminum trichloride. This process, known as the Fries rearrangement, can produce ortho- and para-aminoacetophenones.
Novel and Emerging Synthetic Strategies
Continuous Flow Synthesis Techniques for Enhanced Efficiency and Selectivity
Continuous flow synthesis is emerging as a powerful technology for the production of 3'-Aminoacetophenone, offering significant advantages over traditional batch processing. google.com This technique involves pumping reagents through a reactor where the reaction occurs, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. ncl.res.in
For the synthesis of 3'-Aminoacetophenone, a two-step continuous flow process has been developed. google.com The first step is the nitration of acetophenone to form m-nitroacetophenone, followed by a reduction step to yield the final product. google.com Continuous flow nitration can be performed safely and in a shorter time compared to batch methods. researchgate.net This method allows for nitration to be carried out at a manageable temperature of around 5°C, avoiding the need for cryogenic temperatures, while still achieving a good yield of the desired meta isomer. google.comgoogleapis.com
The reduction of m-nitroacetophenone can also be efficiently carried out in a continuous flow system, achieving high yield and purity. google.com The entire process can be made continuous, providing a consistent output of the product. google.com This approach not only enhances safety, especially for highly exothermic reactions like nitration, but also improves yield and selectivity, making it a promising strategy for industrial-scale production. ncl.res.inrsc.org
Table 2: Parameters in Continuous Flow Synthesis of 3'-Aminoacetophenone
| Parameter | Nitration Step | Reduction Step | Reference |
|---|---|---|---|
| Temperature | 0-10 °C | 70-110 °C | google.comgoogleapis.com |
| Residence Time | ~6 minutes | ~22-30 minutes | googleapis.com |
Chemoenzymatic and Biocatalytic Approaches to 3'-Aminoacetophenone and its Derivatives
Chemoenzymatic and biocatalytic methods represent a frontier in the synthesis of 3'-Aminoacetophenone and its derivatives, aligning with the principles of green chemistry by utilizing enzymes as catalysts. mdpi.comnih.gov These approaches offer high selectivity and operate under mild reaction conditions. nih.gov
One example is the synthesis of 3-Amino-2-hydroxy acetophenone (3AHAP), a derivative of 3'-Aminoacetophenone, using a multi-enzyme system. chemistryviews.org This process can employ enzymes like nitrobenzene (B124822) nitroreductase and hydroxylaminobenzene mutase. chemistryviews.org To make the process more economically viable, a cofactor regeneration system using glucose dehydrogenase can be integrated. chemistryviews.org Researchers have optimized this three-enzyme system by adjusting molar ratios and using site-directed mutagenesis to enhance enzyme activity, leading to significantly improved yields. chemistryviews.org
Chemoenzymatic strategies combine the strengths of chemical synthesis and biocatalysis. nih.govscielo.br For instance, a chemical synthesis step can be used to create a precursor which is then subjected to an enzymatic transformation to yield the final product with high stereoselectivity. mdpi.comscielo.br These methods hold great potential for producing complex and chiral derivatives of 3'-Aminoacetophenone that are valuable in the pharmaceutical industry. nih.gov
Diversity-Oriented Synthesis (DOS) Utilizing 3'-Aminoacetophenone as a Building Block
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at producing collections of structurally diverse small molecules from a common starting material in a limited number of synthetic steps. mdpi.comresearchgate.net This approach is crucial in drug discovery for exploring chemical space and identifying novel bioactive compounds. mdpi.comresearchgate.net Aminoacetophenones, including the 3'-amino isomer, are valuable starting blocks for DOS due to the presence of two distinct reactive sites: the amino group and the acetyl group. mdpi.comnih.gov
While much of the documented research focuses on substituted analogs like 2'-amino-4',6'-dimethoxyacetophenone, the principles are directly applicable to 3'-aminoacetophenone. mdpi.comresearchgate.net These starting materials can be readily scaled up and used to generate libraries of natural product analogs, such as flavones, coumarins, azocanes, chalcones, and aurones. mdpi.comnih.gov For instance, the amino group can undergo acylation, while the acetyl group can participate in condensation reactions, leading to a wide range of heterocyclic systems. mdpi.com The Friedländer reaction, a classic method for quinoline (B57606) synthesis, exemplifies the utility of aminoacetophenones in creating fused heterocyclic scaffolds. mdpi.com This reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, a role that the acetyl group of 3'-aminoacetophenone can fulfill after appropriate modification or with a suitable reaction partner. mdpi.com The modular nature of these reactions allows for the systematic variation of building blocks, rapidly generating molecular diversity from the core aminoacetophenone structure. acs.org
Electrocatalytic Oxidation Methods for Isatin Synthesis from 2'-Aminoacetophenones (Related Isomers)
Although not a reaction of 3'-aminoacetophenone itself, the electrocatalytic oxidation of its isomer, 2'-aminoacetophenone, to form isatins is a noteworthy synthetic transformation. Isatins are important heterocyclic scaffolds found in various natural products and pharmaceuticals. researchgate.net A simple and environmentally friendly electrochemical method has been developed for this conversion. irapa.orgorganic-chemistry.org
The process involves the oxidation of 2'-aminoacetophenones in an undivided cell using platinum electrodes. researchgate.net The reaction is conducted in the presence of n-butylammonium iodide (n-Bu₄NI), which acts as both the electrolyte and a redox mediator. researchgate.netorganic-chemistry.org This method achieves moderate to good yields through a C(sp³)–H oxidation of the methyl group, followed by an intramolecular C–N bond formation. organic-chemistry.orgacs.org A radical-based pathway has been proposed for this transformation. organic-chemistry.orgacs.org The use of electrocatalysis avoids harsh chemical oxidants, aligning with the principles of green chemistry. irapa.org
| Starting Material | Mediator | Product | Key Transformation | Reference |
| 2'-Aminoacetophenone | n-Bu₄NI | Isatin | C(sp³)–H oxidation, Intramolecular C–N cyclization | researchgate.net, organic-chemistry.org, acs.org |
Functional Group Interconversions and Derivatization of 3'-Aminoacetophenone
The dual functionality of 3'-aminoacetophenone allows for a rich variety of chemical transformations, enabling its use as a precursor for numerous derivatives.
Reactions of the Amino Group (–NH₂)
The primary aromatic amino group is a key site for derivatization, participating in a wide range of reactions to form amides, sulfonamides, diazonium salts, and imines.
The amino group of 3'-aminoacetophenone readily reacts with acylating and sulfonylating agents. For example, its reaction with methanesulfonyl chloride in the presence of a base like pyridine (B92270) yields N-(3-acetylphenyl)methanesulfonamide. googleapis.com This reaction is a standard method for preparing sulfonamides, which are important bioisosteres of amides in medicinal chemistry. nih.gov
Similarly, amidation can be achieved by reacting the amine with an acyl chloride or carboxylic anhydride. These reactions provide access to a wide range of N-aryl amides, which are precursors to various heterocyclic compounds and other functional molecules. mdpi.com The synthesis of sulfonamides from readily available carboxylic acids and amines via a one-pot decarboxylative chlorosulfonylation followed by amination represents a modern approach to forming this functional group. nih.gov
Table of Representative Sulfonylation Reactions
| Amine | Reagent | Product | Reference |
|---|---|---|---|
| 3'-Aminoacetophenone | Methanesulfonyl chloride | N-(3-acetylphenyl)methanesulfonamide | googleapis.com |
The primary aromatic amine of 3'-aminoacetophenone can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures. organic-chemistry.orgmasterorganicchemistry.com
The resulting diazonium salt is a versatile intermediate. It can be subjected to Sandmeyer reactions, where the diazonium group is replaced by a halogen (–Cl, –Br) using the corresponding copper(I) salt. orgsyn.org For example, 3-bromoacetophenone can be prepared from 3-aminoacetophenone via a Sandmeyer reaction. orgsyn.orgdss.go.th Hydrolysis of the diazonium salt, by heating it in an aqueous acidic solution, leads to the formation of the corresponding phenol, 3-hydroxyacetophenone. google.com
Table of Sandmeyer and Related Reactions
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 3'-Aminoacetophenone | 1. NaNO₂, H₂SO₄; 2. H₂O, heat | 3-Hydroxyacetophenone | Diazotization-Hydrolysis | google.com |
| 3'-Aminoacetophenone | 1. NaNO₂, HBr; 2. CuBr | 3-Bromoacetophenone | Diazotization-Sandmeyer | orgsyn.org |
The amino group of 3'-aminoacetophenone undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines, which contain a C=N double bond. researchgate.netkoyauniversity.org This reaction is typically carried out by refluxing the reactants in a suitable solvent like methanol or ethanol, sometimes with a catalytic amount of acid. researchgate.netcore.ac.uk
A variety of Schiff bases have been synthesized from 3'-aminoacetophenone by reacting it with carbonyl compounds such as isatin, salicylaldehyde, and 4-nitrobenzaldehyde. koyauniversity.orgcore.ac.ukresearchgate.net The formation of the imine (azomethine) group is a key step in the synthesis of many heterocyclic compounds and coordination complexes. koyauniversity.orgcore.ac.uk The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net
Table of Representative Schiff Base Formations
| Amine | Carbonyl Compound | Product | Reference |
|---|---|---|---|
| 3'-Aminoacetophenone | Salicylaldehyde | 2-{[1-(3-aminophenyl)ethylidene]hydrazonomethyl}phenol (via hydrazone intermediate) | core.ac.uk |
| 3'-Aminoacetophenone | Isatin | (E)-3-(3-acetylphenylimino)indolin-2-one | koyauniversity.org |
| 3'-Aminoacetophenone | 4-Nitrobenzaldehyde | Schiff base of 3-aminoacetophenone and 4-nitrobenzaldehyde | researchgate.net |
Bifunctional Reactivity in Complex Organic Transformations
Mechanistic Investigations of 3'-Aminoacetophenone Reactions
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of 3'-Aminoacetophenone. Mechanistic studies often employ a combination of experimental techniques and computational analysis.
For instance, the formation of the azocane (B75157) derivative (29) instead of the expected 4-quinolone (30) from amide (28) has been rationalized mechanistically. mdpi.com The process is believed to initiate with the deprotonation of the amide N-H by the strong base. The resulting anion then attacks the α,β-unsaturated system in a tandem Michael addition/intramolecular cyclization sequence to furnish the eight-membered ring. mdpi.com
In the realm of photochemistry, investigations into related α-aminoacetophenone systems have shed light on their excited-state behavior. nsf.gov Studies suggest that upon photoexcitation, the reaction can proceed through an electron transfer followed by a proton transfer (ET/PT) pathway to generate a key 1,4-biradical intermediate, which drives subsequent transformations. nsf.gov
Mechanistic work on palladium-catalyzed C-H activation has identified the crucial role of directing groups. For reactions involving acetophenone oxime derivatives, the formation of a stable six-membered palladacycle intermediate is proposed as the key step that brings the catalyst's metal center into proximity with the C-H bond to be functionalized, enabling the subsequent arylation or alkynylation. researchgate.net The complete mechanistic picture of many transformations, such as the Chan-Lam amination, remains an active area of research, with ongoing studies aiming to fully elucidate the roles of the catalyst, oxidant, and ligands. sci-hub.se
Computational Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms involved in the synthesis and transformation of 3'-aminoacetophenone and related compounds. rsc.orgresearchgate.netacs.org These theoretical studies provide insights into the potential energy surfaces of reactions, helping to identify the most probable pathways and the structures of transient species like transition states.
For instance, in the study of the conformational landscape of 3'-aminoacetophenone, computational methods have been used to characterize the minima on the potential energy surface. rsc.org These calculations revealed the existence of two conformers, labeled Z and E, based on the relative orientation of the carbonyl and amino groups. rsc.org The Z form was found to be more stable. rsc.org Such studies often employ methods like DFT in conjunction with basis sets such as def2-TZVP to optimize geometries and calculate vibrational frequencies. rsc.org
Furthermore, computational analyses are crucial in understanding reaction dynamics. Transition state theory (TST) and its variations, like canonical variational transition state theory (CVT) with small curvature tunneling (SCT) correction, are applied to calculate reaction rate constants over a range of temperatures. researchgate.netjohnhogan.info These calculations can help predict the favorability of different reaction pathways, such as hydrogen abstraction or addition reactions. researchgate.net For example, in the reaction of dimethyl carbonate with the OH radical, computational studies identified four possible initial reaction pathways and calculated their respective energy barriers. researchgate.net
In the context of catalyst design and optimization, computational studies can model the interaction between the substrate, catalyst, and reagents. This allows for the prediction of how changes in catalyst structure might influence reaction outcomes. marquette.edu For example, DFT calculations can be used to investigate the mechanism of catalytic cycles, including steps like guidechem.com-carbon migration in ruthenium-catalyzed reactions. marquette.edu
Table 1: Computational Methods in the Study of 3'-Aminoacetophenone and Related Reactions
| Computational Method | Application | Reference |
| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculations, characterizing potential energy surface minima. | rsc.orgresearchgate.netacs.org |
| Canonical Variational Transition State Theory (CVT) | Calculation of reaction rate constants. | researchgate.net |
| Small Curvature Tunneling (SCT) Correction | Correction to CVT for tunneling effects. | researchgate.net |
This table summarizes common computational methods and their applications in studying the reaction pathways and transition states relevant to 3'-aminoacetophenone.
Role of Catalysts (e.g., Organocatalysts, Transition Metals) in Reaction Selectivity and Efficiency
Catalysts play a pivotal role in the synthesis of 3'-aminoacetophenone and its derivatives, significantly influencing both the rate and the selectivity of the reactions. Both transition metal catalysts and organocatalysts have been extensively explored for this purpose.
Transition Metal Catalysts:
Transition metals such as palladium, ruthenium, copper, nickel, and cobalt are frequently employed in the synthesis of 3'-aminoacetophenone, primarily through the catalytic hydrogenation of 3'-nitroacetophenone. marquette.edupatsnap.comuobaghdad.edu.iqresearchgate.netrsc.org For example, a common industrial method involves the use of a palladium on carbon (Pd/C) catalyst. patsnap.com The efficiency of these catalysts can be enhanced by the use of additives. One patented method describes the use of an auxiliary agent prepared from nickel nitrate (B79036) and magnesium oxide nanopowder to improve the yield of 3-aminoacetophenone to 95% when used with a 1% palladium carbon catalyst. patsnap.com
Ruthenium-based catalysts have also shown high efficiency. A bimetallic Fe25Ru75@SILP (Supported Ionic Liquid Phase) catalyst has been demonstrated to be highly effective for the selective hydrodeoxygenation of various acetophenone derivatives, including amino-substituted ones. rsc.org This catalytic system allows for the preservation of the aromatic ring while selectively reducing the keto group. rsc.org
Transition metal complexes are also used in the synthesis of derivatives of 3'-aminoacetophenone. For instance, Schiff base complexes of 3'-aminoacetophenone with transition metals like Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Cd(II) have been synthesized and characterized. uobaghdad.edu.iq These complexes often exhibit interesting biological activities.
Organocatalysts:
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, offering an alternative to metal-based catalysts. researchgate.netmt.commdpi.com These catalysts can operate as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. mt.com In the context of reactions involving aminoacetophenone derivatives, organocatalysts are often employed to control stereoselectivity.
For example, chiral phosphoric acids, a type of Brønsted acid organocatalyst, have been used in asymmetric Mannich reactions. acs.org Similarly, chiral thiourea-based bifunctional organocatalysts have been successfully used in enantioselective Michael/cyclization cascade reactions to synthesize complex heterocyclic structures. researchgate.net These catalysts often work by activating the substrates through hydrogen bonding or by forming transient, more reactive species.
The choice of catalyst is critical for achieving high yields and selectivities. For instance, in the coupling reaction of 2-aminoacetophenone (B1585202) with 3-aminobutanoic acid, the reaction was found to be very slow without a ligand, but the addition of catechol ligands to the ruthenium catalyst significantly improved the formation of the desired product. marquette.edu
Table 2: Examples of Catalysts in the Synthesis and Transformation of Aminoacetophenones
| Catalyst Type | Specific Example | Application | Reference |
| Transition Metal | Palladium on Carbon (Pd/C) | Hydrogenation of 3'-nitroacetophenone | patsnap.com |
| Transition Metal | Fe25Ru75@SILP | Selective hydrodeoxygenation of acetophenones | rsc.org |
| Transition Metal | Ruthenium/Catechol complex | Dehydrogenative/deaminative coupling reactions | marquette.edu |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Mannich reactions | acs.org |
| Organocatalyst | Chiral Thiourea (B124793) | Enantioselective Michael/cyclization cascades | researchgate.net |
This table provides examples of different types of catalysts and their specific applications in reactions involving aminoacetophenones.
Influence of Solvent Systems and Reaction Conditions on Product Distribution
The choice of solvent and the control of reaction conditions such as temperature and pressure are critical factors that significantly impact the yield, purity, and distribution of products in the synthesis of 3'-aminoacetophenone and its derivatives.
Solvent Systems:
In some cases, the solvent can play a more active role in the reaction. For example, in the synthesis of isatins from 2'-aminoacetophenones via electrocatalytic oxidation, methanol is used as the solvent. researchgate.net The presence of a solvent can also be beneficial in reducing the solubility of a product, thereby facilitating its isolation. google.com
Reaction Conditions:
Temperature is a key parameter that affects reaction kinetics. In the hydrogenation of 3'-nitroacetophenone, the reaction is typically carried out at elevated temperatures, for example, between 60-70°C, to achieve a reasonable reaction rate. guidechem.compatsnap.com However, in some reactions, lower temperatures are required to control selectivity. For instance, in the diazotization of 3-aminoacetophenone, the reaction is often carried out at 0-5°C to ensure the stability of the diazonium salt. oaji.net
Pressure is another important variable, particularly in hydrogenation reactions. The synthesis of 3'-aminoacetophenone from 3'-nitroacetophenone using a palladium catalyst is often performed under a hydrogen pressure of 0.5-0.6 MPa. patsnap.com
The pH of the reaction medium can also influence the outcome, especially for compounds with acidic or basic functional groups like the amino group in 3'-aminoacetophenone. Under acidic conditions, the amino group can be protonated, which can affect its reactivity and solubility. solubilityofthings.com For example, in the reduction of 3'-nitroacetophenone using tin(II) chloride, the reaction is carried out in the presence of hydrochloric acid.
The optimization of these conditions is often a process of trial and error, guided by an understanding of the underlying reaction mechanism. For example, in a Friedländer-type condensation, varying the catalyst and temperature was shown to influence the regioselectivity, leading to the formation of either an angular or a linear fused quinoline-steroid. mdpi.com
Table 3: Influence of Reaction Conditions on Selected Syntheses
| Reaction | Solvent | Temperature | Pressure | Key Outcome | Reference |
| Hydrogenation of 3'-nitroacetophenone | Methanol | 60-70°C | 0.5-0.6 MPa | High yield of 3'-aminoacetophenone | patsnap.com |
| Diazotization of 3-aminoacetophenone | Water/HCl | 0-5°C | Atmospheric | Formation of stable diazonium salt | oaji.net |
| Friedländer-type condensation | Dioxane | 110°C | Atmospheric | Formation of quinoline-fused steroids | mdpi.com |
This table illustrates how different reaction conditions are tailored for specific synthetic transformations involving aminoacetophenones.
Advanced Spectroscopic and Computational Analysis of 3 Aminoacetophenone and Its Derivatives
Spectroscopic Characterization Techniques
A multi-faceted approach employing various spectroscopic methods has been crucial in elucidating the detailed molecular characteristics of 3'-Aminoacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and Advanced 2D Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for confirming the molecular structure of 3'-Aminoacetophenone by providing information about the chemical environment of its hydrogen and carbon atoms.
¹H NMR: The proton NMR spectrum of 3'-Aminoacetophenone in deuterated chloroform (CDCl₃) displays characteristic signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The aromatic protons appear in the range of δ 6.8-7.4 ppm, with their specific shifts and coupling patterns revealing their positions on the phenyl ring. The protons of the amino group typically produce a broad signal, while the acetyl methyl protons give rise to a sharp singlet around δ 2.5 ppm.
Interactive ¹H NMR Data Table for 3'-Aminoacetophenone in CDCl₃
| Assignment | Chemical Shift (ppm) |
|---|---|
| Aromatic H | 7.313 |
| Aromatic H | 7.259 |
| Aromatic H | 7.225 |
| Aromatic H | 6.863 |
| Amine (NH₂) | 3.89 |
Note: The specific assignment of individual aromatic protons may require advanced 2D NMR techniques.
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by identifying the distinct carbon environments within the molecule. The carbonyl carbon of the acetyl group is typically observed downfield, around 198 ppm. The aromatic carbons resonate in the region of 113-147 ppm, while the methyl carbon appears upfield. While a spectrum is available, a detailed table of specific chemical shifts is not readily published in the analyzed literature.
Advanced 2D Techniques: While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. However, specific studies detailing the application of these advanced 2D techniques to 3'-Aminoacetophenone were not identified in the surveyed research.
Vibrational Spectroscopy: FT-IR and Raman Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable information about the functional groups and vibrational modes of 3'-Aminoacetophenone. nih.gov A comprehensive study combined experimental FT-IR and FT-Raman spectra with density functional theory (DFT) calculations to assign the observed vibrational frequencies to specific normal modes of the molecule. nih.gov
The gas-phase infrared spectrum of 3'-Aminoacetophenone has been measured in the 5000–500 cm⁻¹ range, complemented by solid-phase FT-IR and FT-Raman spectra. nih.gov These experimental data, aided by computational scaling procedures, have allowed for a detailed analysis of the molecule's vibrational behavior. nih.gov
Key Vibrational Frequencies and Assignments for 3'-Aminoacetophenone
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
|---|---|---|
| 3465 | 3464 | NH₂ asymmetric stretching |
| 3371 | 3369 | NH₂ symmetric stretching |
| 1655 | 1654 | C=O stretching |
| 1620 | 1621 | NH₂ scissoring |
| 1585 | 1587 | Aromatic C=C stretching |
| 1360 | 1361 | CH₃ symmetric deformation |
| 1285 | 1286 | C-N stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of 3'-Aminoacetophenone and to study its fragmentation patterns under ionization. The electron ionization (EI) mass spectrum of 3'-Aminoacetophenone confirms its molecular weight of 135.16 g/mol .
The mass spectrum exhibits a prominent molecular ion peak (M⁺) at m/z 135. The fragmentation pattern is characteristic of acetophenones and anilines. A major fragment is observed at m/z 120, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant peak appears at m/z 92, resulting from the loss of the acetyl group ([M-COCH₃]⁺), forming an aminophenyl cation. The base peak in the spectrum is often the m/z 120 fragment, indicating its high stability.
Key Fragments in the Mass Spectrum of 3'-Aminoacetophenone
| m/z | Proposed Fragment |
|---|---|
| 135 | [C₈H₉NO]⁺ (Molecular Ion) |
| 120 | [C₇H₆NO]⁺ |
| 92 | [C₆H₆N]⁺ |
Rotational Spectroscopy for Gas-Phase Structure and Dynamics
High-resolution rotational spectroscopy provides exceptionally precise information about the gas-phase structure and internal dynamics of molecules. Studies on 3'-Aminoacetophenone using chirped-pulse Fourier transform microwave and free-jet absorption techniques have revealed a wealth of detail about its conformational preferences and dynamic processes.
In the gas phase, 3'-Aminoacetophenone exists as two distinct conformers, designated as Z and E, based on the relative orientation of the carbonyl group (C=O) and the amino group (NH₂). Rotational spectroscopic analysis has successfully identified and characterized both of these isomers.
Relative intensity measurements of the rotational spectra have shown that the Z form is the more stable conformer. The energy difference between the Z and E forms has been determined to be approximately 5.5(1) kJ mol⁻¹.
The rotational spectra of 3'-Aminoacetophenone exhibit fine structure due to the internal rotation of the methyl group of the acetyl moiety. Analysis of this structure allows for the determination of the barrier to internal rotation. For the more stable Z conformer of 3'-Aminoacetophenone, the barrier to methyl internal rotation (V₃) has been calculated to be 7.04(2) kJ mol⁻¹.
Furthermore, the amino group can undergo an "umbrella-like" inversion motion. While flexible model analyses based on ab initio potential energy paths suggest that the vibrational splitting due to this amine inversion increases from aniline (B41778) to 3'-Aminoacetophenone, no splitting related to this motion was observed in the experimental rotational spectra. This is attributed to the cooling effects of the supersonic expansion used in the experiment, which populates only the lowest vibrational state.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and molecular geometry of 3'-Aminoacetophenone. Calculations, commonly employing the B3LYP functional with basis sets such as 6-311G(2df,2p) or 6-311++G(d,p), provide detailed insights into the molecule's conformational preferences and geometric parameters. nih.govresearchgate.net
Computational studies reveal that 3'-Aminoacetophenone exists as two distinct conformers, designated as Z and E. nih.govunibo.it These arise from the orientation of the acetyl group relative to the amino group. The Z conformer, where the carbonyl and amino groups are on the same side of the phenyl ring, is calculated to be the more stable form. nih.govresearchgate.net The energy difference between the Z and E conformers is small, with an upper limit estimated to be about 5.5(1) kJ mol⁻¹. nih.govresearchgate.net
The optimized molecular geometry from DFT calculations shows good agreement with experimental data where available. Key structural features, such as the planarity of the phenyl ring and the pyramidal arrangement of the amino group, are well-reproduced. unibo.it These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's spectroscopic and chemical properties. nih.gov
Furthermore, DFT is used to analyze the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution and energies of these frontier orbitals are critical for predicting chemical reactivity, electronic transitions, and the nature of intermolecular interactions. nih.gov
Table 1: Selected DFT-Calculated Geometrical Parameters for 3'-Aminoacetophenone
This table is based on representative data from computational studies. Exact values may vary with the level of theory and basis set used.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length | C=O | ~1.23 Å |
| C-N | ~1.40 Å | |
| C-C (ring) | ~1.39 - 1.41 Å | |
| C-CH₃ | ~1.51 Å | |
| Bond Angle | C-C-O | ~120° |
| C-C-N | ~120° | |
| Dihedral Angle | C-C-C=O | ~0° (planar) |
Ab Initio Hartree-Fock Calculations for Thermochemical and Spectroscopic Properties
Ab initio methods, including Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have been extensively applied to study 3'-Aminoacetophenone. These calculations, often used alongside DFT, provide valuable data on the molecule's thermochemical and spectroscopic properties. nih.gov
Thermochemical parameters such as zero-point vibrational energy (ZPVE), rotational constants, and thermal contributions to enthalpy have been calculated. explorationpub.com For instance, flexible model analyses based on ab initio potential energy paths have been used to investigate the dynamics of amino group inversion. nih.gov These studies suggest that the barrier to this inversion is influenced by the substitution pattern on the aromatic ring. nih.gov
Ab initio calculations are also crucial for determining barriers to internal rotation, another key thermochemical property. The energy barrier for the internal rotation of the methyl group in the acetyl substituent has been calculated. For the more stable 3'(Z)-aminoacetophenone conformer, the barrier (V₃) is reported to be 7.04(2) kJ mol⁻¹. nih.govrsc.org
In spectroscopy, HF and MP2 calculations are used to compute harmonic vibrational frequencies. nih.gov Although these calculated frequencies are often systematically higher than experimental values, they can be scaled using specific procedures to achieve excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of vibrational modes. nih.gov
Table 2: Calculated Thermochemical and Dynamic Properties for 3'-Aminoacetophenone (Z-conformer)
Data sourced from ab initio and DFT studies. nih.govrsc.org
| Property | Value | Method/Comment |
| Relative Energy (vs. E-conformer) | < 5.5(1) kJ mol⁻¹ | Experimental/Theoretical |
| Methyl Internal Rotation Barrier (V₃) | 7.04(2) kJ mol⁻¹ | Experimental/Theoretical |
| Amino Inversion Splitting | Not observed | Suppressed by supersonic expansion cooling |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
While specific, extensive molecular dynamics (MD) simulations focusing solely on 3'-Aminoacetophenone are not widely documented in foundational literature, the principles of MD are applied to understand the conformational dynamics of similar and related molecular systems. researchgate.netmdpi.com MD simulations calculate the motion of atoms over time, providing unparalleled insight into the conformational landscapes and intermolecular interactions that govern the behavior of molecules in condensed phases. mdpi.com
For a molecule like 3'-Aminoacetophenone, an MD simulation would explore the conformational space defined by key torsional degrees of freedom. These include the rotation of the entire acetyl group, the internal rotation of the methyl group, and the inversion and rotation of the amino group. The simulations would reveal the potential energy surface, identifying stable conformers (like the Z and E forms) as local energy minima and mapping the transition pathways between them. researchgate.net
MD simulations are particularly powerful for studying how intermolecular interactions, such as hydrogen bonding and van der Waals forces, influence molecular conformation and dynamics. mdpi.com In a simulation of 3'-Aminoacetophenone in a solvent like water, one could observe the formation and breaking of hydrogen bonds between the amino and carbonyl groups and the surrounding solvent molecules. This provides a dynamic picture of solvation and its effect on the conformational equilibrium and photophysical properties of the molecule. Such simulations are instrumental in bridging the gap between static quantum chemical calculations and the dynamic behavior of molecules in real-world systems. peerj.com
Quantum Chemical Studies on Hydrogen Bonding and Intermolecular Interactions
Quantum chemical calculations are essential for characterizing the non-covalent interactions that dictate the supramolecular chemistry of 3'-Aminoacetophenone. The molecule possesses both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the carbonyl C=O group), enabling it to participate in a variety of intermolecular interactions.
Theoretical studies, often employing methods like DFT, can model dimers and larger clusters of 3'-Aminoacetophenone to investigate self-association. These models help in identifying the most stable hydrogen bonding motifs, such as N-H···O=C interactions between molecules. The strength and geometry of these bonds can be precisely calculated.
Furthermore, quantum chemical methods are used to study the interactions of 3'-Aminoacetophenone with other molecules, particularly solvents. For example, modeling the interaction with water molecules can elucidate the specific hydrogen bonds formed (N-H···OH₂ and C=O···H₂O). Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be applied to these models to quantify the nature and strength of these non-covalent interactions, revealing details about charge transfer and electron density distribution upon complex formation. This detailed understanding of intermolecular forces is crucial for interpreting experimental observations in solution and in the solid state.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, primarily DFT and ab initio methods, are indispensable for the prediction and interpretation of the spectroscopic properties of 3'-Aminoacetophenone. nih.govnih.gov By calculating these parameters computationally, a direct comparison can be made with experimental data, leading to a more profound understanding of the molecule's structure and dynamics. nih.gov
Vibrational Spectroscopy: Harmonic vibrational frequencies calculated using methods like B3LYP/6-31G(d,p) can be correlated with experimental FT-IR and FT-Raman spectra. nih.gov While raw calculated frequencies often deviate from experimental values, applying scale factors results in a very low margin of error, enabling confident assignment of complex vibrational modes, including C=O stretching, N-H wagging, and various phenyl ring modes. nih.govnih.gov
Rotational Spectroscopy: The rotational spectra of the Z and E conformers of 3'-Aminoacetophenone have been investigated. nih.govresearchgate.net Theoretical calculations provide highly accurate predictions of rotational constants (A, B, C), which are essential for identifying and assigning the transitions observed in microwave spectroscopy. The excellent agreement between theoretical and experimental rotational constants confirms the calculated molecular geometries of the conformers. unibo.it
Other Spectroscopic Parameters: Theoretical models can also predict other important parameters. For instance, nuclear quadrupole coupling constants for the ¹⁴N nucleus, which cause hyperfine splitting in rotational spectra, can be calculated and compared with experimental values to probe the electronic environment around the nitrogen atom. nih.govrsc.org
Table 3: Comparison of Experimental and Calculated Rotational Constants (MHz) for 3'-Aminoacetophenone (Z-conformer)
This table presents a representative comparison to illustrate the accuracy of theoretical predictions. Data adapted from rotational spectroscopy studies. unibo.itresearchgate.net
| Constant | Experimental Value | Calculated Value (MP2/aug-cc-pVTZ) |
| A | 2883.66 | 2891.1 |
| B | 884.66 | 880.8 |
| C | 678.96 | 675.6 |
The synergy between theoretical predictions and experimental measurements is a cornerstone of modern molecular science, providing a detailed and validated picture of molecular structure and behavior. nih.govnih.gov
Advanced Analytical Methodologies for Purity and Trace Analysis
The accurate determination of the purity of 3'-Aminoacetophenone and the identification and quantification of any trace-level impurities are crucial for its application in various chemical syntheses. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for ensuring the quality and consistency of this compound. These methods offer high sensitivity, selectivity, and resolution, enabling the detailed characterization of 3'-Aminoacetophenone and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like 3'-Aminoacetophenone. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for the effective separation of 3'-Aminoacetophenone from its potential impurities, followed by their identification based on their unique mass spectra. nih.govthermofisher.comnih.gov
In a typical GC-MS analysis of 3'-Aminoacetophenone, the sample is first vaporized and introduced into the GC column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
The electron ionization (EI) mass spectrum of 3'-Aminoacetophenone is well-documented and serves as a reference for its identification. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides comprehensive spectral data for 3'-Aminoacetophenone, which can be used for library matching and confirmation of the compound's identity. nist.govnist.gov
Impurity profiling by GC-MS involves the identification of other components present in the sample. These impurities can originate from the synthetic route, degradation, or storage of the compound. By comparing the mass spectra of unknown peaks with spectral libraries, it is often possible to identify these impurities. Common potential impurities in 3'-Aminoacetophenone could include isomers, starting materials, or by-products from the synthesis.
Illustrative GC-MS Method Parameters for 3'-Aminoacetophenone Analysis:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
Table 1: Example of Potential Impurities in 3'-Aminoacetophenone Identified by GC-MS
| Retention Time (min) | Compound Name | Molecular Weight | Key Mass Fragments (m/z) | Putative Identification |
| 10.5 | 3'-Aminoacetophenone | 135.17 | 135, 120, 92, 65 | Main Component |
| 9.8 | 2'-Aminoacetophenone | 135.17 | 135, 120, 92, 65 | Isomeric Impurity |
| 11.2 | 4'-Aminoacetophenone | 135.17 | 135, 120, 92, 65 | Isomeric Impurity |
| 8.5 | Aniline | 93.13 | 93, 66, 65 | Starting Material Residue |
| 12.1 | N-acetyl-3-aminoacetophenone | 177.20 | 177, 135, 120, 92 | By-product |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry and is particularly well-suited for the quantitative analysis and separation of non-volatile or thermally labile compounds. For 3'-Aminoacetophenone, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol (B129727).
The development and validation of an HPLC method are critical to ensure accurate and reliable quantitative results. Method validation involves assessing several parameters, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmfd.org.mkresearchgate.netnih.gov
A typical HPLC method for the quantitative analysis of 3'-Aminoacetophenone would involve dissolving a known amount of the sample in a suitable solvent and injecting it into the HPLC system. The separation of 3'-Aminoacetophenone from its impurities is achieved based on their differential affinities for the stationary and mobile phases. Detection is commonly performed using a UV-Vis detector, as 3'-Aminoacetophenone possesses a chromophore that absorbs UV radiation.
Illustrative HPLC Method Parameters for 3'-Aminoacetophenone Analysis:
| Parameter | Value |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Retention Time | Approximately 4.5 min for 3'-Aminoacetophenone |
Table 2: Example of a Validated HPLC Method for the Quantification of 3'-Aminoacetophenone
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank and potential impurities |
Biological and Medicinal Applications of 3 Aminoacetophenone Derivatives
Pharmaceutical and Drug Discovery Applications
The utility of 3'-Aminoacetophenone in the pharmaceutical landscape is extensive, primarily owing to its role as a foundational structure for the synthesis of more complex molecules with therapeutic potential. patsnap.com
3'-Aminoacetophenone is a crucial intermediate in the synthesis of numerous pharmaceutical agents. patsnap.com It functions as a starting material for creating diverse organic compounds, including pyrimidines, where it acts as a bifunctional coupling reagent. chemicalbook.comsigmaaldrich.com Its structural framework is integral to the development of various lead compounds in drug discovery programs. For instance, it has been utilized as a reagent in the asymmetric total synthesis of pactamycin (B1678277), a complex antitumor antibiotic. chemicalbook.comsigmaaldrich.comchemicalbook.com The adaptability of its amino and acetyl groups allows for a wide range of chemical modifications, leading to the generation of large libraries of compounds for screening and optimization. mdpi.com
Derivatives of 3'-Aminoacetophenone are significant in the development of anti-infective agents. Notably, aminoacetophenones are key starting materials for the synthesis of quinolones, a major class of synthetic broad-spectrum antibacterial drugs. mdpi.comnih.gov The classic Friedländer reaction, which condenses an o-aminoaryl ketone with a compound containing an α-methylene group, is a well-established method for creating the quinoline (B57606) scaffold from aminoacetophenones. Quinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov The versatility of the aminoacetophenone core allows for the synthesis of various quinolone derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains. mdpi.comnih.gov
A significant area of research has focused on the anticancer and antiproliferative properties of 3'-Aminoacetophenone derivatives. Chalcones, which are bioprecursors of flavonoids, synthesized from aminoacetophenones have shown considerable promise. mdpi.commdpi.com These amino chalcone (B49325) derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines. nih.gov For example, certain amino chalcone derivatives have exhibited potent activity against human gastric carcinoma (MGC-803), human colon cancer (HCT-116), and human breast cancer (MCF-7) cells. nih.gov
One particular study synthesized a series of fourteen amino chalcone derivatives and evaluated their in vitro antiproliferative activity. Compound 13e from this series displayed the most potent activity, with IC₅₀ values of 1.52 μM, 1.83 μM, and 2.54 μM against MGC-803, HCT-116, and MCF-7 cells, respectively. nih.gov Further mechanistic studies indicated that this compound could induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. nih.gov
Additionally, 3'-Aminoacetophenone is a key reagent in the synthesis of pactamycin, an antitumor antibiotic. sigmaaldrich.comchemicalbook.com Analogs of pactamycin derived from this starting material are being investigated for their potential as novel anticancer agents.
| Compound | MGC-803 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Compound 13e | 1.52 | 1.83 | 2.54 | nih.gov |
| 5-Fu (Control) | 20.15 | 28.54 | 24.36 | nih.gov |
Derivatives of 3'-Aminoacetophenone have also been explored for their anti-inflammatory and antimicrobial activities. researchgate.net Chalcones, in particular, have a well-documented history of diverse biological activities, including antimicrobial effects. A series of methoxy (B1213986) amino chalcone derivatives were synthesized and tested against various microbial strains. These compounds exhibited a broad spectrum of antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The structural modifications on the chalcone scaffold, originating from the aminoacetophenone precursor, play a crucial role in determining the potency and spectrum of their antimicrobial action.
3'-Aminoacetophenone serves as a starting reagent for the synthesis of curcumin (B1669340) mimics, which have been investigated for their cardiovascular effects. chemicalbook.comsigmaaldrich.comchemicalbook.com Curcumin, a natural compound found in turmeric, is known to have vasodilatory properties. isrctn.com A study focused on synthetic curcumin mimics, specifically sulfonyl amide types derived from 3'-aminoacetophenone, tested their vasodilatation effect on the basilar artery of rabbits. nih.gov The results indicated that these synthetic mimics, such as compounds 12 and 20 , effectively dilated the basilar artery, suggesting their potential for development as novel vasodilatory agents for treating vascular diseases. nih.gov The sulfonyl amide type mimics were generally found to be more potent than the amide type. nih.gov
Derivatives of 3'-Aminoacetophenone have been identified as potent inhibitors of various enzymes, including tyrosinase. mdpi.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. scienceopen.com A study on monosubstituted acetophenone (B1666503) thiosemicarbazones, where 4-aminoacetophenone thiosemicarbazone (TSC 6 ) was the most potent, demonstrated significant tyrosinase inhibitory activity. mdpi.com This compound exhibited an IC₅₀ value of 0.34 μM. mdpi.com
In another study, acetophenone amide derivatives were synthesized and evaluated for their mushroom tyrosinase inhibition. The most active compound, 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) , showed an exceptionally low IC₅₀ of 0.0020 μM, which was significantly more potent than the standard inhibitors kojic acid (IC₅₀ of 16.69 μM) and arbutin (B1665170) (IC₅₀ of 191.17 μM). scienceopen.com Kinetic analysis revealed that this compound acts as a competitive and reversible inhibitor. scienceopen.com
| Compound | IC₅₀ (μM) | Inhibition Type | Reference |
|---|---|---|---|
| 4-aminoacetophenone thiosemicarbazone (TSC 6) | 0.34 | Competitive | mdpi.com |
| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) | 0.0020 | Competitive, Reversible | scienceopen.com |
| Kojic Acid (Control) | 16.69 | - | scienceopen.com |
| Arbutin (Control) | 191.17 | - | scienceopen.com |
Sedative-Hypnotic Drug Intermediates (e.g., Midazolam)
3'-Aminoacetophenone is a key precursor in the synthesis of various pharmaceutical compounds, including certain sedative-hypnotic agents. Its chemical structure serves as a valuable starting point for building the complex heterocyclic systems characteristic of this drug class. A notable example is its role in the synthesis of Zaleplon, a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.
The synthesis of Zaleplon involves the transformation of 3'-Aminoacetophenone into a more complex intermediate, N-[3-(3-cyanopyrazolo-[1,5-a]-pyrimidin-7-yl)-phenyl]-N-ethyl acetamide. While various synthetic routes exist, a common pathway begins with the acetylation of the amino group of 3'-aminoacetophenone to form 3-acetylamino acetophenone. This intermediate then undergoes a series of reactions, including condensation with dimethylformamide dimethyl acetal, followed by N-ethylation using an ethylating agent like ethyl iodide, and finally cyclization with 3-amino-4-cyanopyrazole in an acidic medium to yield the final Zaleplon molecule. google.com The core structure derived from 3'-aminoacetophenone is crucial for the molecule's ability to bind selectively to the GABA-A receptor complex, which mediates the sedative effects.
| Drug Name | Therapeutic Class | Role of 3'-Aminoacetophenone | Key Intermediate |
| Zaleplon | Sedative-Hypnotic | Starting material for the pyrazolopyrimidine core | N-(3-acetylphenyl)-N-ethyl-acetamide |
Biochemical Research and Reagent Applications
The unique bifunctional nature of 3'-Aminoacetophenone, possessing both a reactive amino group and a ketone functional group, makes it a versatile tool in biochemical research and as a reagent in synthesis.
3'-Aminoacetophenone serves as an effective bifunctional coupling reagent, particularly in the synthesis of heterocyclic compounds like pyrimidines. The amino group can react with one functional group (e.g., a carboxyl group), while the ketone can react with another, allowing it to link two different molecules or to facilitate the formation of a ring structure. In pyrimidine (B1678525) synthesis, the ketone functionality of 3'-aminoacetophenone can react with an amidine, while the amino group participates in the cyclization process, leading to the formation of the pyrimidine ring. organic-chemistry.orgresearchgate.net This method is valuable for creating libraries of substituted pyrimidines, which are a common scaffold in many biologically active compounds. nih.govnih.gov
Derivatives of aminoacetophenones are valuable as synthetic substrates for the colorimetric determination of enzyme activity, particularly for peptidases and proteases. google.com In these assays, a peptide chain recognized by a specific enzyme is attached to the amino group of an aminoacetophenone derivative. When the enzyme cleaves the peptide bond, the free aminoacetophenone derivative is released. This product can then be measured, often by a change in its absorbance of light at a specific wavelength (e.g., 335-355 nm). google.com This allows for the quantification of enzyme activity. The advantage of using these substrates is their high sensitivity and specificity, and the ability to perform measurements at wavelengths where interference from biological sample components like hemoglobin or bilirubin (B190676) is minimal. google.com
| Enzyme Class | Assay Principle | Role of Aminoacetophenone Derivative | Detection Method |
| Peptidases/Proteases | Enzymatic cleavage of a peptide-substrate conjugate | Serves as the chromogenic leaving group | Spectrophotometry (Absorbance measurement) |
Beyond its role as a simple reagent, 3'-Aminoacetophenone is a fundamental building block for the synthesis of a wide array of more complex molecules with significant biological activities. Its structure can be readily modified to produce derivatives with diverse pharmacological properties.
Notable examples include:
Pactamycin: This antitumor antibiotic's total synthesis has utilized 3'-Aminoacetophenone as a reagent for constructing a key part of its complex structure. nih.gov
Curcumin Mimics: It has been used as a starting material in the synthesis of curcumin analogs with substituted sulfonyl groups, which have been investigated for their potential vasodilatation effects.
Chalcones: 3'-Aminoacetophenone readily condenses with various aromatic aldehydes to form chalcones. These α,β-unsaturated ketones are precursors for flavonoids and serve as scaffolds for compounds with anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netekb.eg
Mechanism of Action Studies of Biologically Active Derivatives
Understanding how derivatives of 3'-Aminoacetophenone exert their biological effects is a key area of research. Studies often focus on their interaction with cellular pathways, particularly those involved in cell death.
Derivatives synthesized from 3'-Aminoacetophenone have been shown to induce apoptosis, or programmed cell death, a critical process in cancer therapy. For instance, certain chalcone derivatives have demonstrated the ability to trigger apoptosis in cancer cell lines. ekb.eg
Furthermore, studies on related compounds, such as 3-amino-2-phenyl-propene (APP) derivatives, have provided insights into potential mechanisms. These compounds have been found to be highly toxic to human neuroblastoma SH-SY5Y cells. nih.gov Their mechanism involves the perturbation of dopamine (B1211576) metabolism, leading to a significant increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) levels. nih.gov This oxidative stress culminates in apoptotic cell death through a caspase-independent pathway, as confirmed by DNA fragmentation analysis. nih.gov While these are not direct derivatives, they highlight a plausible mechanism by which molecules built upon a similar aminophenyl core can induce apoptosis in neuronal cells.
| Derivative Class | Cell Line | Proposed Mechanism | Key Pathway Events |
| 3-amino-2-(4'-halophenyl)propenes | SH-SY5Y (Neuroblastoma) | Perturbation of dopamine metabolism | Increased ROS, glutathione depletion, caspase-independent apoptosis |
| Chalcones | Various cancer cells | Not fully elucidated | Induction of apoptosis, potential DNA damage |
Membrane Damage and Oxidative Stress Mechanisms
The antimicrobial and cytotoxic effects of certain 3'-Aminoacetophenone derivatives are linked to their ability to induce membrane damage and promote oxidative stress. The primary mechanisms involve the disruption of membrane integrity and the generation of reactive oxygen species (ROS), which can lead to cell death.
Many antimicrobial compounds exert their effects by interacting with and disrupting the bacterial cell membrane. Cationic and amphipathic derivatives can preferentially bind to the negatively charged components of microbial membranes, such as lipopolysaccharides and teichoic acids. mdpi.comresearchgate.net This interaction can lead to the permeabilization of the membrane, dissipation of the membrane potential, and leakage of essential intracellular contents, ultimately causing bacterial lysis. researchgate.netnih.gov While this is a general mechanism for many antimicrobial agents, studies on derivatives of the closely related 2-aminoacetophenone (B1585202) show a direct link to oxidative stress pathways. researchgate.net
Oxidative stress is a critical factor in the bioactivity of these compounds. It occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. nih.gov Research on a structural isomer, 2-aminoacetophenone, has shown that it can significantly affect ROS metabolism and induce an oxidative stress response in murine skeletal muscle. researchgate.net This induction of ROS can lead to widespread cellular damage, including the oxidation of lipids, proteins, and DNA, triggering apoptotic pathways. researchgate.net Furthermore, studies on Schiff bases derived from acetophenone have demonstrated their capacity to inhibit lipid peroxidation, a key process in oxidative damage. iaea.orgresearchgate.net This suggests that while some derivatives may induce ROS, others possess antioxidant capabilities by preventing lipid damage, highlighting the diverse modulatory effects these compounds can have on cellular redox states. iaea.orgresearchgate.net
Enzyme Inhibition Kinetics and Molecular Docking Studies
Derivatives of 3'-Aminoacetophenone have been identified as potent inhibitors of various clinically relevant enzymes. Kinetic studies and computational modeling have provided detailed insights into their mechanisms of inhibition, revealing them to be promising candidates for drug design.
A significant area of investigation has been the inhibition of tyrosinase, a key enzyme in melanin biosynthesis, making its inhibitors valuable for treating hyperpigmentation disorders. nih.gov Acetophenone amide and thiosemicarbazone derivatives have shown remarkable inhibitory activity against mushroom tyrosinase. For instance, the amide derivative 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) was found to be an exceptionally potent inhibitor with a half-maximal inhibitory concentration (IC50) of 0.0020 µM. nih.gov Kinetic analysis revealed it to be a competitive and reversible inhibitor with a dissociation constant (Ki) of 0.0072 µM. nih.gov Similarly, 4-aminoacetophenone thiosemicarbazone (TSC 6) was identified as the most potent among a series of thiosemicarbazones, with an IC50 value of 0.34 µM and exhibiting a reversible, mixed-type inhibition.
Molecular docking studies have elucidated the binding modes of these inhibitors within the enzyme's active site. For the highly active amide derivative 5c, docking simulations predicted that the ortho-hydroxyl group of its cinnamic acid moiety forms a hydrogen bond with the side chain of asparagine 260 (Asn260), located near the catalytic copper ions of tyrosinase. nih.gov The acetyl carbonyl group was also predicted to form a hydrogen bond with asparagine 81 (Asn81). nih.gov In the case of thiosemicarbazone inhibitors, docking studies showed that the sulfur atom of the thiourea (B124793) moiety penetrates the active site to interact directly with the copper ions.
Beyond tyrosinase, other acetophenone derivatives have demonstrated inhibitory effects against enzymes like α-glycosidase, human carbonic anhydrases (hCA I/II), and acetylcholinesterase (AChE), with Ki values in the micromolar range. nih.gov
Table 1: Enzyme Inhibition by 3'-Aminoacetophenone Derivatives
Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy
Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry used to understand how the chemical structure of a compound influences its biological activity. Through the systematic synthesis and evaluation of analogues, SAR studies on 3'-Aminoacetophenone derivatives have identified key structural features crucial for their therapeutic effects, guiding the rational design of more potent and selective agents.
One key finding from SAR studies on benzylideneacetophenone derivatives, which share a structural relationship with chalcones, is the significant influence of substituents on the aromatic rings. Research has shown that the presence of electron-donating groups, such as methoxy (-OCH3) and ethoxy (-OC2H5), particularly at the para-position of the phenyl rings, tends to enhance anti-inflammatory and antioxidant activities. researchgate.net For example, compounds 4-amino-4'-ethoxychalcone and 4-amino-4'-methoxychalcone demonstrated potent anti-inflammatory and antioxidant effects, highlighting the importance of these electron-rich moieties. researchgate.net
The position of substituents can dramatically alter biological efficacy. In a series of compounds designed as inhibitors of the extracellular signal-regulated kinases (ERK1/2), a derivative of 3-(2-amino-ethyl)-5-benzylidene-thiazolidine-2,4-dione was studied. The initial lead compound had an ethoxy group at the 4-position of the phenyl ring. SAR analysis revealed that shifting this ethoxy substitution from the 4-position to the 2-position significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis in human leukemia cells. This positional isomerization led to a more potent analogue, underscoring the critical role of substituent placement in defining the pharmacophore.
These studies collectively demonstrate that the biological profile of 3'-Aminoacetophenone derivatives can be finely tuned by strategic structural modifications. The electronic nature (electron-donating vs. electron-withdrawing) and the specific location of functional groups on the aromatic scaffold are critical determinants of their efficacy as enzyme inhibitors and modulators of cellular pathways.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
Applications in Materials Science and Industrial Chemistry
Polymer and Polyimide Synthesis
While 3'-Aminoacetophenone is a potential monomer for polymerization reactions, its direct application in the development of antibacterial polyimides is not extensively documented in dedicated research. However, its derivatives have shown significant promise in other areas of material protection, such as corrosion inhibition.
Derivatives of aminoacetophenones, particularly Schiff bases, have been identified as effective corrosion inhibitors for metals in acidic environments. Schiff bases can be synthesized through the condensation reaction of an amino group with a carbonyl group. One such study focused on a Schiff base synthesized from p-Aminoacetophenone (an isomer of 3'-Aminoacetophenone) and Vanillin.
This synthesized compound, 1-{4-[(4-hydroxy-3-methoxy-benzylidene)-amino]-phenyl}-ethanone, was investigated for its ability to protect iron in a hydrochloric acid solution. rdd.edu.iqmdpi.com The research found that the inhibition efficiency of the compound increased with its concentration, indicating that a protective layer forms on the metal's surface. rdd.edu.iqmdpi.com The presence of π-bonds and heteroatoms (Nitrogen and Oxygen) in the Schiff base structure facilitates its adsorption onto the metal surface, thereby preventing corrosive action. The efficiency of this inhibition was measured at various concentrations. rdd.edu.iqmdpi.com
| Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|
| 2000 | 23.11 |
| 3000 | 45.52 |
| 4000 | 68.45 |
| 5000 | 86.16 |
The data demonstrates a clear trend where higher concentrations of the Schiff base derivative lead to significantly better protection against corrosion, reaching an efficiency of 86.16% at 5000 ppm. rdd.edu.iqmdpi.com
Functional Materials Development
The reactivity of 3'-Aminoacetophenone allows for its use in creating novel functional materials, particularly those with specific photophysical properties.
Schiff bases derived from 3'-Aminoacetophenone are considered promising for the development of new functional materials. researchgate.net The synthesis of these derivatives involves the condensation of the primary amine group of 3'-Aminoacetophenone with an aldehyde. For instance, a Schiff base was prepared by reacting 3-Aminoacetophenone with 4-Nitrobenzaldehyde. researchgate.net
In a different study, a more complex Schiff base ligand was synthesized from the condensation reaction of 3'-Aminoacetophenone and folic acid. rdd.edu.iq The resulting ligand, [Potassium (E)-(4-(((2-((1-(3-aminophenyl) ethylidene) amino)-4-oxo-1,4- dihydropteridin-6-yl) methyl) amino)benzoyl)-L-glutamate], was characterized using various spectroscopic methods, including FT-IR and UV-Vis, to confirm its structure and investigate its electronic properties. rdd.edu.iq Such characterization is fundamental to understanding the photophysical behavior of these molecules and assessing their potential in luminescent applications. rdd.edu.iq While detailed performance metrics like quantum yields were not provided, the synthesis and spectral analysis of these derivatives are the foundational steps for discovering and optimizing new luminescent materials.
Currently, there is a lack of specific research literature detailing the synthesis or application of 3'-Aminoacetophenone derivatives directly in the fabrication of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices. While the development of novel organic semiconductors is a vast field, the role of this specific compound remains largely unexplored in this context.
Future Directions and Research Opportunities
Exploration of New Synthetic Pathways and Green Chemistry Innovations
The conventional synthesis of 3'-Aminoacetophenone typically involves the chemical reduction of 3'-Nitroacetophenone (B493259). patsnap.com However, traditional methods, such as using iron powder for the reduction, raise environmental concerns due to pollution and equipment corrosion. patsnap.com This has spurred research into more sustainable and efficient synthetic routes, aligning with the principles of green chemistry.
Future research will likely focus on several key areas:
Catalytic Hydrogenation: Developing advanced catalytic systems for the hydrogenation of 3'-nitroacetophenone offers a cleaner alternative to stoichiometric reductants. patsnap.com A significant challenge is to selectively reduce the nitro group without affecting the ketone group. patsnap.com Innovations in catalyst design, such as using bimetallic iron-ruthenium nanoparticles, have shown promise in the selective hydrodeoxygenation of related acetophenone (B1666503) derivatives, a pathway that avoids hydrogenation of the aromatic ring. rsc.org
Electrocatalysis: Electrochemical methods present an opportunity to avoid harsh chemical oxidants. Research has demonstrated the potential of using electrocatalysis for intramolecular C-N bond formation in related aminoacetophenones, suggesting a pathway for cleaner synthesis.
One-Pot Syntheses: Inspired by innovations in other areas of chemical manufacturing, the development of three-step, one-pot syntheses could dramatically improve efficiency. epa.govsemanticscholar.org Such processes minimize waste by eliminating the need to isolate and purify intermediates, thereby reducing the use of hazardous solvents and reagents. epa.gov The goal is to significantly lower the process E-factor (the ratio of waste mass to product mass). epa.gov
These green chemistry approaches aim to enhance yield, simplify operations, reduce costs, and, most importantly, minimize the environmental footprint of 3'-Aminoacetophenone production. patsnap.com
| Synthetic Approach | Advantages | Research Focus |
| Advanced Catalytic Hydrogenation | Cleaner than traditional iron powder reduction; High conversion rates. patsnap.com | Development of catalysts with high selectivity for the nitro group over the ketone group. patsnap.comrsc.org |
| Electrocatalysis | Avoids the use of harsh and toxic chemical oxidants. | Optimization of electrode materials and reaction conditions for high-yield C-N bond formation. |
| One-Pot Synthesis | Reduces solvent waste, minimizes worker exposure to hazardous materials, improves atom economy. epa.gov | Designing a sequence of reactions that can be performed in a single reactor without intermediate purification steps. epa.govsemanticscholar.org |
Advanced Computational Design of 3'-Aminoacetophenone Derivatives with Targeted Properties
Computational-aided drug design (CADD) is revolutionizing the way new molecules are developed. mdpi.com By leveraging computational tools, researchers can design and screen virtual libraries of 3'-Aminoacetophenone derivatives to predict their properties and biological activities before undertaking costly and time-consuming laboratory synthesis.
Key computational strategies for future research include:
3-D QSAR (Quantitative Structure-Activity Relationship): This sophisticated tool utilizes the 3D properties of molecules to predict their activities. nih.gov By building and validating 3-D QSAR models for a series of 3'-Aminoacetophenone derivatives, researchers can identify the key structural features that confer desired properties, such as high binding affinity to a biological target. nih.gov
Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand (the derivative) and a target protein at the atomic level. mdpi.comnih.gov This allows for the prediction of binding modes and affinities, guiding the design of more potent and selective compounds. Molecular dynamics simulations can further confirm the stability of the ligand-protein complex. nih.gov
In Silico ADMET Profiling: A crucial aspect of drug development is assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Computational tools can predict these profiles for virtual derivatives, helping to identify candidates with favorable pharmacokinetic and safety characteristics early in the design process. nih.gov
These computational approaches enable a rational, target-oriented evaluation of chemical libraries, accelerating the discovery of novel derivatives with precisely tailored properties for applications in medicine and materials science. mdpi.commdpi.com
Deepening Understanding of Biological Mechanisms of Action for Drug Development
3'-Aminoacetophenone is a crucial intermediate in the synthesis of numerous pharmaceutical agents, and its derivatives have shown significant potential as therapeutic agents. chemicalbook.com Current research has highlighted their promise in several areas, including oncology, infectious diseases, and neurology. mdpi.com
Future research will aim to move beyond preliminary activity screening to a deeper, mechanistic understanding of how these compounds function at a molecular level.
Anticancer Activity: Derivatives such as aminoflavones and 2-aryl-4-quinolones, synthesized from aminoacetophenones, have entered clinical trials as potential anticancer drugs. mdpi.com One mechanism of action is the inhibition of tubulin polymerization, which disrupts cell division. mdpi.com Another is the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation. mdpi.com Future work will focus on identifying the specific binding sites and downstream signaling pathways affected by these compounds to optimize their efficacy and minimize side effects.
Antimicrobial and Antioxidant Properties: Researchers are actively exploring the antimicrobial and antioxidant potential of 3'-Aminoacetophenone derivatives. Understanding the mechanisms—for example, whether they disrupt bacterial cell membranes, inhibit essential enzymes, or scavenge free radicals—is critical for developing them into effective treatments.
Enzyme and Receptor Inhibition: The scaffold of 3'-Aminoacetophenone has been used to develop inhibitors for HIV-1 integrase and selective antagonists for human A2B adenosine (B11128) receptors. chemicalbook.com Future studies will involve detailed structural biology and biochemical assays to elucidate the precise interactions with these targets, enabling the design of next-generation inhibitors with improved potency and specificity.
A thorough understanding of these biological mechanisms is essential for the rational design of prodrugs and for translating promising lead compounds into clinically effective therapies. nih.gov
| Therapeutic Area | Example Derivative Class | Potential Mechanism of Action |
| Anticancer | Aminoflavones, 2-Aryl-4-quinolones mdpi.com | Inhibition of tubulin polymerization; Inhibition of cyclin-dependent kinases. mdpi.com |
| Antiviral (HIV) | N/A | Inhibition of HIV-1 Integrase. chemicalbook.com |
| Neurology/Inflammation | N/A | Antagonism of A2B adenosine receptors. chemicalbook.com |
Expanding Applications in Materials Science and Sustainable Technologies
While the primary focus of 3'-Aminoacetophenone research has been in medicinal chemistry, its bifunctional nature makes it a promising candidate for applications in materials science. Aromatic amines and ketones are valuable monomers and building blocks for a range of functional materials.
Future research opportunities include:
Polymer Synthesis: As a derivative of aniline (B41778), 3'-Aminoacetophenone can be used to synthesize novel polymers. Alkyl anilines, which can be produced from aminoacetophenones, are important building blocks for polymers and non-ionic surfactants. rsc.org The presence of the ketone group offers a site for further modification, allowing for the creation of cross-linked or functionalized polymers with unique thermal, mechanical, or electronic properties.
Organic Electronics: Aromatic ketones and amines are classes of compounds often explored for applications in organic light-emitting devices (OLEDs). The core structure of 3'-Aminoacetophenone could be incorporated into larger conjugated systems designed to have specific photophysical properties, such as high luminance and thermal stability, for use in displays and lighting.
Sustainable Technologies: The development of new monomers from bio-based feedstocks is a key goal of sustainable chemistry. mit.edu Research into biosynthetic routes to produce 3'-Aminoacetophenone or similar aromatic amino ketones could provide a renewable source for advanced materials, displacing fossil-derived feedstocks. mit.edu
Exploring these avenues will diversify the applications of 3'-Aminoacetophenone beyond its traditional role as a pharmaceutical intermediate, contributing to the development of next-generation materials and sustainable technologies.
Development of Novel Analytical Methods for Complex Matrices
As the applications of 3'-Aminoacetophenone and its derivatives expand, so does the need for advanced analytical methods to detect and quantify them in complex matrices such as biological fluids, environmental samples, and industrial process streams.
Future research in this area should focus on:
High-Sensitivity Chromatography: Developing methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) can provide the ultra-selectivity and sensitivity needed for quantifying trace levels of these compounds. kobv.de This is particularly important for pharmacokinetic studies in drug development and for monitoring trace contaminants in the environment.
Advanced Sample Preparation: The accuracy of any analysis depends on the ability to effectively extract the target analyte from the sample matrix. researchgate.net Future work could focus on developing novel sample preparation techniques like solid-phase microextraction (SPME), potentially using molecularly imprinted polymers (MIPs) as sorbents for highly selective extraction of 3'-Aminoacetophenone and its derivatives from complex samples. researchgate.netscience.gov
Derivatization Strategies: For challenging analyses, especially using gas chromatography, derivatization can improve the volatility and detectability of the analyte. science.gov Novel chiral derivatization reagents can be developed for enantiomer-specific analysis of derivatives, which is crucial for pharmaceutical research where different enantiomers can have vastly different biological activities. researchgate.net
The development of robust, selective, and sensitive analytical methods is critical for supporting research across all areas, from ensuring the purity of synthesized compounds to understanding their metabolic fate in biological systems. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Schiff base ligands using 3'-Aminoacetophenone?
- Methodological Answer : Schiff bases are synthesized by refluxing equimolar solutions of 3'-Aminoacetophenone and benzaldehyde derivatives in absolute ethanol at 80°C for 30 minutes. The products precipitate upon cooling, followed by filtration and recrystallization from hot ethanol .
- Key Parameters : Reaction temperature (80°C), solvent (ethanol), and molar ratio (1:1) are critical for yield and purity.
Q. How is 3'-Aminoacetophenone characterized using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structure and purity. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with density functional theory (DFT) optimization, predict chemical shifts for validation against experimental data .
- Example : Theoretical calculations in chloroform show deviations <0.36 ppm for protons, ensuring accurate assignments .
Q. What is the role of the amino group in 3'-Aminoacetophenone’s reactivity?
- Methodological Answer : The amino group facilitates nucleophilic reactions, such as alkylation or condensation. For instance, in α-alkylation, the amino group stabilizes intermediates via resonance, enabling selective C- or N-alkylation under controlled conditions (e.g., Li₂CO₃ as a base at 140°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
